molecular formula C15H21ClN2O4 B14878599 4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid

4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid

Cat. No.: B14878599
M. Wt: 328.79 g/mol
InChI Key: HYOWXVBIZOGAOR-UHFFFAOYSA-N
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Description

4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorophenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group, followed by the introduction of the chlorophenyl group through a substitution reaction. The final step often involves the formation of the butanoic acid moiety through a series of oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of the chlorophenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield a nitro compound, while reduction can regenerate the original amino compound.

Scientific Research Applications

4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the chlorophenyl group, making it less hydrophobic.

    4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methylphenyl)butanoic acid: Contains a methyl group instead of a chlorine atom, affecting its reactivity and interactions.

Uniqueness

The presence of the chlorophenyl group in 4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid imparts unique hydrophobic properties and reactivity, distinguishing it from similar compounds. This makes it particularly valuable in applications where specific interactions with hydrophobic environments are desired.

Properties

Molecular Formula

C15H21ClN2O4

Molecular Weight

328.79 g/mol

IUPAC Name

4-amino-4-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H21ClN2O4/c1-15(2,3)22-14(21)18-12(13(19)20)8-11(17)9-4-6-10(16)7-5-9/h4-7,11-12H,8,17H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

HYOWXVBIZOGAOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C1=CC=C(C=C1)Cl)N)C(=O)O

Origin of Product

United States

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